molecular formula C9H17N B1345475 Decahydroisoquinoline CAS No. 6329-61-9

Decahydroisoquinoline

Cat. No.: B1345475
CAS No.: 6329-61-9
M. Wt: 139.24 g/mol
InChI Key: NENLYAQPNATJSU-UHFFFAOYSA-N
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Description

Decahydroisoquinoline, also known as this compound, is a heterocyclic organic compound with the molecular formula C9H17N. It is a saturated derivative of isoquinoline, featuring a fully hydrogenated isoquinoline ring system. This compound is of significant interest due to its applications in various fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

Decahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, such as alkaloids and other natural products.

    Medicine: this compound derivatives have been investigated for their potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Safety and Hazards

Perhydroisoquinoline is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Perhydroisoquinoline has been used in the synthesis of nelfinavir mesylate . A novel synthesis of NMDA receptor antagonist LY235959 has been achieved in 13% overall yield and 17 steps from ®-pantolactone . This suggests potential future directions in the development of pharmaceuticals.

Biochemical Analysis

Biochemical Properties

Perhydroisoquinoline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is often used as a building block in the synthesis of pharmaceuticals, such as nelfinavir mesylate, an HIV protease inhibitor . In biochemical reactions, perhydroisoquinoline interacts with various enzymes and proteins. For instance, it forms charge-transfer complexes with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, p-chloranil, and 7,7′,8,8′-tetracyanoquinodimethane . These interactions are crucial for the compound’s role in facilitating electron transfer processes and stabilizing reaction intermediates.

Cellular Effects

Perhydroisoquinoline affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in the activity of key metabolic pathways, thereby affecting overall cell function. For example, perhydroisoquinoline has been shown to interact with proteins involved in the regulation of oxidative stress and apoptosis, leading to alterations in cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of perhydroisoquinoline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Perhydroisoquinoline can form stable complexes with electron acceptors, facilitating electron transfer reactions . Additionally, it can inhibit or activate specific enzymes, thereby modulating their activity and influencing metabolic pathways. These interactions at the molecular level are essential for the compound’s biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of perhydroisoquinoline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that perhydroisoquinoline can form stable complexes with various electron acceptors, which may affect its stability and reactivity over time . Long-term exposure to perhydroisoquinoline in in vitro or in vivo studies has been observed to result in changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of perhydroisoquinoline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At high doses, perhydroisoquinoline can exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed in studies, where the compound’s effects become more pronounced at higher concentrations, leading to potential toxicity.

Metabolic Pathways

Perhydroisoquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and reduction reactions, involving enzymes such as cytochrome P450 . These metabolic pathways are essential for the compound’s biotransformation and elimination from the body. Additionally, perhydroisoquinoline can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, perhydroisoquinoline is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with cellular membranes and transport proteins . These interactions are crucial for the compound’s bioavailability and distribution within the body, affecting its pharmacokinetic properties and therapeutic potential.

Subcellular Localization

Perhydroisoquinoline’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular structures, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . These localization patterns are essential for the compound’s activity and function within the cell, influencing its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decahydroisoquinoline can be synthesized through the catalytic hydrogenation of isoquinoline. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}_9\text{H}_7\text{N} + 4\text{H}_2 \rightarrow \text{C}9\text{H}{17}\text{N} ]

Industrial Production Methods: In industrial settings, perhydroisoquinoline is produced through a similar hydrogenation process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: As a fully hydrogenated compound, perhydroisoquinoline is generally resistant to further reduction.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the nitrogen atom can act as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Comparison with Similar Compounds

    Isoquinoline: The parent compound of perhydroisoquinoline, featuring an unsaturated ring system.

    Tetrahydroisoquinoline: A partially hydrogenated derivative of isoquinoline.

    Quinoline: A structural isomer of isoquinoline with a different arrangement of the nitrogen atom.

Uniqueness of Decahydroisoquinoline: this compound is unique due to its fully saturated ring system, which imparts different chemical and physical properties compared to its unsaturated counterparts. This saturation makes it more stable and less reactive under certain conditions, which can be advantageous in specific applications.

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENLYAQPNATJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902755
Record name Decahydroisoquinoline
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Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6329-61-9, 2744-09-4
Record name Decahydroisoquinoline
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Record name Decahydroisoquinoline
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Record name Decahydroisoquinoline
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Record name Decahydroisoquinoline
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Record name trans-Decahydroisoquinoline
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Synthesis routes and methods I

Procedure details

In this invention, when synthetic isoquinoline or refined coal tar isoquinoline or partially hydrogenated isoquinoline is used as the raw material, it is hydrogenated in its unmodified form in the presence of a ruthenium catalyst to produce decahydroisoquinoline.
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hydrogenated isoquinoline
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Synthesis routes and methods II

Procedure details

In an autoclave, 120 g (0.93 mol) of the aforementioned desulfurized isoquinoline 6 g of 5% ruthenium-carbon (Ru/C) catalyst were subjected to hydrogenation at a temperature of 180° C. under a hydrogen pressure of 140 kg/cm2 ·G for 60 hours. The total amount of hydrogen absorbed during the reaction was 4.9 moles and the molar ratio of the absorbed hydrogen to isoquinoline was 5.3. The reaction mixture obtained after separation of the catalyst by filtration was analyzed by gas chromatography. It was found to contain 88% of decahydroisoquinoline. By distilling this reaction mixture, 98 g (76% in yield) of decahydroisoquinoline (197° C. to 210° C. fraction) was obtained. The trans/cis ratio of this decahydroisoquinoline was found to be 6/4.
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120 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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